molecular formula C16H25NO6S2 B2783509 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzene-1-sulfonamide CAS No. 874787-97-0

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzene-1-sulfonamide

Cat. No.: B2783509
CAS No.: 874787-97-0
M. Wt: 391.5
InChI Key: GHFCAITYSXCLES-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a 3,4-dimethoxy-substituted benzene ring linked to a sulfonamide group. The sulfonamide nitrogen is further substituted with two distinct moieties: a 1,1-dioxo-thiolan-3-yl (sulfolane-derived) group and a 2-methylpropyl (isobutyl) group. Sulfonamides are widely utilized in pharmaceuticals and agrochemicals due to their bioactivity, though the specific application of this compound remains unspecified in available literature.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO6S2/c1-12(2)10-17(13-7-8-24(18,19)11-13)25(20,21)14-5-6-15(22-3)16(9-14)23-4/h5-6,9,12-13H,7-8,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFCAITYSXCLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the dioxothiolan ring, followed by the introduction of the dimethoxy groups and the benzenesulfonamide moiety. Common reagents used in these reactions include sulfonyl chlorides, alkylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound shares structural homology with sulfonamide-based agrochemicals, particularly fungicides like tolylfluanid and dichlofluanid . A comparative analysis is outlined below:

Table 1: Structural and Functional Comparison

Compound R1 Substituent R2 Substituent Benzene Substituents Key Functional Features Known Application
Target Compound 1,1-dioxo-thiolan-3-yl 2-methylpropyl 3,4-dimethoxy Polar sulfolane, electron-donating groups Not specified
Tolylfluanid Dimethylamino-sulfonyl 4-methylphenyl N/A Dichloro-fluoro, electron-withdrawing Fungicide
Dichlofluanid Dimethylamino-sulfonyl Phenyl N/A Dichloro-fluoro, electron-withdrawing Fungicide

Key Observations:

This may reduce electrophilic reactivity, altering interactions with biological targets . The sulfolane moiety introduces a polar, rigid structure absent in the compared fungicides, which could enhance water solubility and stability.

Steric and Electronic Profiles: The 2-methylpropyl group on the target compound is bulkier than the dimethylamino groups in the fungicides, likely reducing nucleophilic displacement (a common mechanism in sulfonamide fungicides). This suggests a divergent mode of action . The absence of halogen atoms (Cl/F) in the target compound may limit non-covalent interactions (e.g., halogen bonding) critical for fungal enzyme inhibition.

Hypothesized Applications :

  • The polar sulfolane group could improve systemic distribution in agrochemical contexts, while the methoxy groups might favor interactions with plant or mammalian enzymes (e.g., cytochrome P450).

Research Findings and Mechanistic Insights

While direct studies on the target compound are unavailable, inferences can be drawn from sulfonamide analogs:

  • Agrochemical Context: Tolylfluanid and dichlofluanid inhibit fungal growth via sulfenamide intermediates that react with thiol groups in enzymes . The target compound’s steric bulk and lack of labile substituents (e.g., dimethylamino) may preclude this mechanism, suggesting alternative targets.
  • Pharmaceutical Potential: Methoxy-substituted sulfonamides are prevalent in kinase inhibitors (e.g., COX-2) due to their ability to engage hydrogen bonds. The sulfolane moiety’s polarity could enhance binding to hydrophilic active sites.

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxy-N-(2-methylpropyl)benzene-1-sulfonamide, with CAS number 874787-97-0, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities based on available research findings.

The molecular formula for this compound is C16H25NO6S2C_{16}H_{25}NO_{6}S_{2} with a molecular weight of 391.5 g/mol. While specific physical properties like density and boiling point are not available, the structure includes a sulfonamide functional group which is often associated with various biological activities.

PropertyValue
CAS Number874787-97-0
Molecular FormulaC₁₆H₂₅N O₆S₂
Molecular Weight391.5 g/mol

Synthesis

The synthesis of this compound likely involves the reaction of a suitable thiol with a sulfonamide precursor, followed by functionalization to introduce the dimethoxy and alkyl groups. However, specific synthetic routes were not detailed in the available literature.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfonamide compounds have shown efficacy against various bacterial strains and fungi. The minimal inhibitory concentrations (MICs) for these compounds typically range around 50 μg/mL for effective antimicrobial action .

Antioxidant Properties

Antioxidant activity is another area where sulfonamides have been explored. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in preventing cellular damage linked to various diseases .

Cytotoxicity and Cancer Research

The cytotoxic effects of sulfonamides have been studied extensively. For example, derivatives of sulfonamides have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. In vitro studies indicate that certain derivatives can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), suggesting potential applications in cancer therapy .

Case Studies

Several case studies highlight the biological relevance of compounds related to this compound:

  • Antibacterial Study : A study involving a series of sulfonamide derivatives found that specific modifications led to enhanced antibacterial activity against resistant strains of Staphylococcus aureus.
  • Cytotoxicity Assessment : Research on structurally similar compounds revealed IC50 values for cytotoxicity ranging from 28 to 290 ng/mL against various cancer cell lines, indicating promising therapeutic potential .
  • Antioxidant Evaluation : In vivo studies demonstrated that related compounds significantly reduced markers of oxidative stress in animal models subjected to ischemia/reperfusion injury.

Q & A

Q. Tables

Property Value Method Reference
Molecular Weight427.52 g/molHR-MS
logP3.2Shake-flask (pH 7.4)
Aqueous Solubility0.12 mg/mL (25°C)HPLC-UV
Thermal Decomposition180°CTGA

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